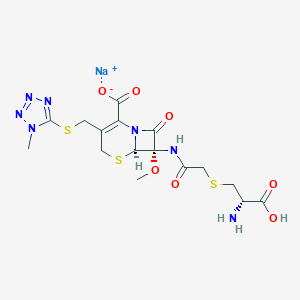

Cefminox sodium

Descripción general

Descripción

Cefminox sodium (CMNX) is a semisynthetic cephamycin antibiotic with a broad spectrum of antibacterial activity, including effectiveness against various bacterial species such as Haemophilus influenzae, Serratia marcescens, and Citrobacter freundii. It has been shown to have marked resistance to beta-lactamase, which enhances its therapeutic potential. CMNX is particularly noted for its higher activity in vivo compared to in vitro, making it a valuable drug for treating conditions like acute peritonitis and prostatic hyperplasia, whether inflammation is present or not .

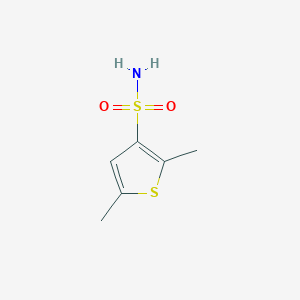

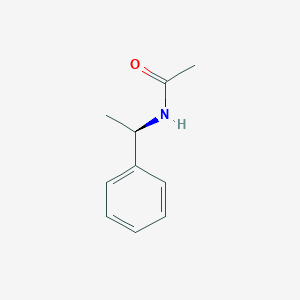

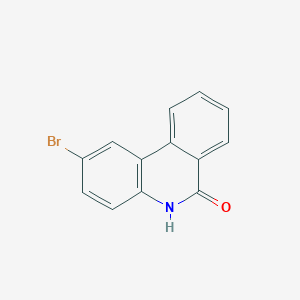

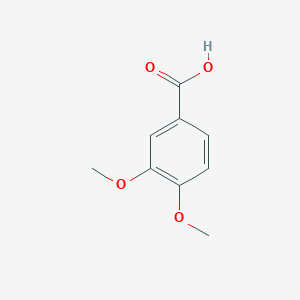

Synthesis Analysis

The synthesis of cefminox sodium involves multiple steps, including substitution, acylation, deprotection, and further substitution reactions. A new related substance of cefminox sodium was synthesized starting from a benzhydryl derivative and methanthiol, with the final structure confirmed by 1H NMR and mass spectrometry (MS). This process highlights the complexity of synthesizing cephamycin antibiotics and the importance of identifying and characterizing impurities that may arise during the synthesis .

Molecular Structure Analysis

Cefminox sodium's molecular structure includes a D-amino acid moiety derived from D-cysteine at the C-7B side chain, which contributes to its strong bactericidal activity. This structure is believed to enable a dual action mechanism, which is reflected in its potent activity in suppressing bacterial regrowth and its effectiveness in vivo .

Chemical Reactions Analysis

The chemical stability and reactions of cefminox sodium have been studied in various contexts. For instance, it has been found to be compatible and stable when mixed with pefloxacin in 0.9% sodium chloride injection for up to 6 hours at room temperature, which is important for clinical applications where combination therapy is required . Additionally, the drug's interaction with CO2 and relative humidity has been investigated, although this was in the context of a different sodium salt, celecoxib sodium, which showed a rapid and reversible change in hydration state with varying humidity .

Physical and Chemical Properties Analysis

Cefminox sodium's physical and chemical properties have been extensively studied to ensure its efficacy and safety as a pharmaceutical agent. Techniques such as high-performance liquid chromatography (HPLC) have been employed to determine related substances and their content in cefminox sodium for injection, confirming the method's simplicity, reproducibility, and suitability for quality control . High molecular exclusion chromatography (HPSEC) has also been used to separate and quantify polymers in cefminox sodium, demonstrating the method's effectiveness in ensuring the purity of the drug . Furthermore, the safety profile of cefminox sodium has been evaluated through postmarketing surveillance, revealing a low incidence of side effects and no specific adverse effects in elderly patients or children .

Aplicaciones Científicas De Investigación

-

Application in Chromatographic Science

- Field : Chromatographic Science .

- Summary : Cefminox Sodium is used in the separation and characterization of unknown impurities and isomers .

- Methods : The application involves the use of liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) with the positive mode of electrospray ionization (ESI) method . A new HPLC-gradient elution method was developed for the detection of impurities in Cefminox Sodium .

- Results : Thirteen unknown impurities and isomers in Cefminox Sodium were separated and characterized . The fragmentation patterns and structural assignment of these impurities were studied .

-

Application in Pharmacology

- Field : Pharmacology .

- Summary : Cefminox Sodium is identified as a dual agonist of Prostacyclin Receptor and Peroxisome Proliferator-Activated Receptor-Gamma .

- Methods : Virtual screening (VS) of potential IP–PPARγ dual-targeting agonists was performed in the ZINC database . Cefminox was found to dramatically inhibit growth of PASMCs .

- Results : Cefminox significantly inhibited growth of PASMCs through up-regulation of PTEN expression and cAMP production, and reversed remodeling of the pulmonary artery and RV in a rat HPH model .

-

Application in Material Science

- Field : Material Science .

- Summary : Cefminox Sodium is used in continuous crystallization technology .

- Methods : Cefminox Sodium is selected as a model drug for consecutive antisolvent crystallization using a multistage mixed suspension mixed product removal (MSMPR) crystallizer .

- Results : The results of this application are not specified in the source .

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8-,14-,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIDXLKJYJVQOE-YNJMIPHHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N7NaO7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefminox sodium | |

CAS RN |

75498-96-3, 92636-39-0 | |

| Record name | Cefminox sodium [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075498963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1- methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct- 2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

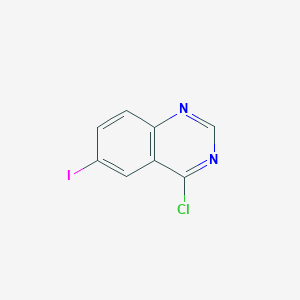

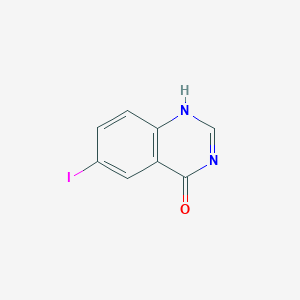

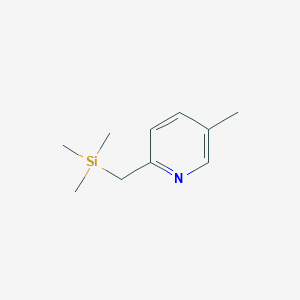

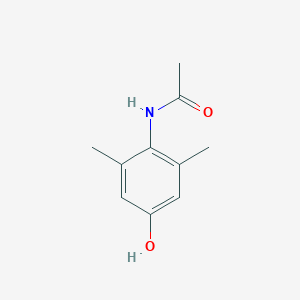

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)

![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)